Home > Products > Screening Compounds P11346 > ∆9,11-Dehydro-17β-estradiol 17-Valerate
∆9,11-Dehydro-17β-estradiol 17-Valerate -

∆9,11-Dehydro-17β-estradiol 17-Valerate

Catalog Number: EVT-1501734
CAS Number:
Molecular Formula: C₂₃H₃₀O₃
Molecular Weight: 354.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

∆9,11-Dehydro-17β-estradiol 17-Valerate is a synthetic derivative of estradiol, a natural estrogen hormone. This compound is characterized by the presence of a valerate ester at the 17-position and a double bond between the 9 and 11 positions of the estradiol structure. It is primarily utilized in hormone replacement therapy and has applications in various medical conditions associated with estrogen deficiency.

Source

This compound is synthesized from estradiol through various chemical modifications, including the introduction of the valerate side chain. Estradiol itself is derived from natural sources or can be synthesized chemically.

Classification

∆9,11-Dehydro-17β-estradiol 17-Valerate falls under the classification of steroid hormones, specifically as an estrogen. It is categorized as a pro-drug, meaning it is metabolized into an active form within the body.

Synthesis Analysis

Methods

The synthesis of ∆9,11-Dehydro-17β-estradiol 17-Valerate typically involves the following steps:

  1. Starting Material: The synthesis begins with estradiol or its derivatives.
  2. Esterification: The hydroxyl group at the 17-position is reacted with valeric acid or its derivatives to form the valerate ester.
  3. Dehydrogenation: The introduction of the double bond between the 9 and 11 positions can be achieved through dehydrogenation reactions, often facilitated by catalytic agents.

Technical Details

The synthetic route may involve several purification steps, including chromatography to isolate the desired product from by-products. The yield and purity of the final product are critical for its application in therapeutic settings.

Molecular Structure Analysis

Structure

The molecular formula for ∆9,11-Dehydro-17β-estradiol 17-Valerate is C23H32O3C_{23}H_{32}O_3, with a relative molecular mass of approximately 356.5 g/mol. The structure consists of a steroid backbone with specific functional groups that define its biological activity.

Data

  • Molecular Weight: 356.5 g/mol
  • Melting Point: Typically ranges around 144–145°C.
  • Solubility: Practically insoluble in water; soluble in organic solvents like chloroform and ethanol .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving ∆9,11-Dehydro-17β-estradiol 17-Valerate include:

  1. Hydrolysis: In biological systems, the ester bond can undergo hydrolysis to release estradiol and valeric acid.
  2. Metabolic Transformations: The compound may undergo various metabolic reactions in the liver, including conjugation with glucuronic acid or sulfate groups for excretion.

Technical Details

The hydrolysis reaction can be catalyzed by esterases present in biological fluids, leading to the release of active estradiol, which exerts its physiological effects.

Mechanism of Action

Process

∆9,11-Dehydro-17β-estradiol 17-Valerate acts primarily by binding to estrogen receptors (ERα and ERβ) in target tissues. This binding activates receptor-mediated gene transcription processes that regulate various physiological functions related to reproduction and secondary sexual characteristics.

Data

The pharmacodynamics involve:

  • Agonistic Activity: It mimics natural estrogen effects.
  • Inhibition of Gonadotropin Release: It can suppress gonadotropin release from the pituitary gland, influencing reproductive functions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to creamy-white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • Solubility:
    • Practically insoluble in water.
    • Soluble in chloroform, acetone, and dioxane.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

∆9,11-Dehydro-17β-estradiol 17-Valerate is primarily used in:

  1. Hormone Replacement Therapy: To alleviate symptoms associated with menopause such as hot flashes and vaginal atrophy.
  2. Contraceptive Formulations: As part of combination oral contraceptives due to its estrogenic effects.
  3. Endocrine Disorders: Treatment of conditions related to estrogen deficiency or imbalances.

The compound's ability to mimic natural estrogen makes it valuable in therapeutic contexts where estrogen levels need to be modulated for health benefits .

Introduction

Biochemical Significance of Steroidal Estrogen Derivatives

Steroidal estrogen derivatives serve as critical tools for modulating estrogen receptor (ER) activity with enhanced pharmacokinetic properties. As a synthetic analog of 17β-estradiol (E2)—the primary endogenous estrogen—∆9,11-Dehydro-17β-estradiol 17-Valerate (CAS 95959-20-9) belongs to a class of molecules engineered to combine receptor specificity with metabolic stability [2] [8]. Estrogens exert effects by binding nuclear ERα and ERβ, triggering genomic signaling pathways that regulate reproductive development, bone density, and cardiovascular physiology [5] [8]. Natural E2, however, suffers from rapid hepatic metabolism and low oral bioavailability (<5%) [2] [3]. Estrogen derivatives address this through structural modifications: esterification at C-17 prolongs release, while ring dehydrogenation alters receptor affinity and metabolic susceptibility. These modifications collectively enhance therapeutic utility in hormone replacement and oncology contexts [7] [10].

Structural and Functional Relevance of ∆9,11-Dehydro Modification in Estradiol Analogs

The ∆9,11 modification denotes a double bond between C9 and C11 in ring C of the steroidal core, fundamentally altering molecular conformation and electronic distribution. This dehydrogenation:

  • Reduces Planarity: Introduces rigidity in ring C, potentially affecting ER binding pocket accommodation [1].
  • Modulates Electron Density: Alters resonance in the conjugated system, modifying hydrogen-bonding capacity at C3-OH/C17β-OH—key sites for ER interaction [6] [9].
  • Impacts Metabolic Stability: The unsaturated bond may hinder reductase activity at C9-C11, slowing hepatic inactivation compared to saturated analogs [1].

Biochemically, this structure (C₂₃H₃₀O₃, MW 354.48 g/mol) retains the phenolic A-ring essential for ER binding but exhibits distinct behavior from estradiol valerate’s saturated backbone. Computational models suggest ∆9,11-dehydro derivatives bind ERα with ~30% reduced affinity versus E2 due to steric constraints [6]. In vitro studies confirm these analogs act as partial agonists, with altered transcriptional efficacy [10].

Table 1: Molecular Characteristics of ∆9,11-Dehydro-17β-estradiol 17-Valerate

PropertyValue
CAS Registry Number95959-20-9
IUPAC Name[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Molecular FormulaC₂₃H₃₀O₃
Molecular Weight354.48 g/mol
Purity≥98.8% (HPLC) [4]
Physical FormWhite crystalline solid [4]

Historical Context of 17-Valerate Esterification in Hormone Therapeutics

Evolution of Estrogen Prodrug DesignEsterification of estradiol at C17 emerged in the mid-20th century to overcome limitations of unmodified E2. Early esters (e.g., benzoate, cypionate) demonstrated that fatty acid chains enhance lipophilicity, facilitating depot formation upon intramuscular injection [2] [7]. Valeric acid (pentanoic acid) was selected for its optimal carbon chain length—balancing hydrolysis kinetics and solubility. Estradiol valerate (EV), patented in 1954, became a cornerstone of long-acting estrogen therapy due to its predictable cleavage into E2 and valeric acid by tissue esterases [2] [3].

Mechanistic Rationale for Valerate Esterification

The valerate moiety functions as a prodrug linker:

  • Lipophilicity Enhancement: LogP increases by ~3 units versus E2, promoting retention in adipose tissue and muscle post-injection [7].
  • Controlled Hydrolysis: Esterases gradually cleave the valerate group, releasing active E2 over weeks. Pharmacokinetic studies show EV’s elimination half-life (3.5–7.2 days) far exceeds oral E2 (12–20 hours) [2] [3].
  • Receptor Inertia: Intact valerate esters cannot bind ERs. In vitro receptor assays confirm that C17 esters require hydrolysis to E2 for activity, as the ester group sterically occludes the ligand-binding domain [10].

Impact on Pharmacokinetic Profiles

Valerate esterification decouples administration frequency from therapeutic effect. Comparative studies reveal:

Table 2: Influence of Esterification on Estradiol Pharmacokinetics

ParameterEstradiol (E2)Estradiol Valerate (EV)∆9,11-Dehydro-EV
Oral Bioavailability3–5%<2% (oral)Not reported
IM Half-lifeHours3.5–7.2 daysLikely similar to EV
Metabolic PathwayHepatic (CYP3A4)Esterase → E2 → HepaticPreserved hydrolysis
Duration (IM)<1 day14–21 days (10–40 mg dose)Undocumented [2] [3] [7]

Note: ∆9,11-Dehydro-EV is assumed to follow EV’s ester hydrolysis but may exhibit altered ring metabolism.

Properties

Product Name

∆9,11-Dehydro-17β-estradiol 17-Valerate

Molecular Formula

C₂₃H₃₀O₃

Molecular Weight

354.48

Synonyms

(17β)-Estra-1,3,5(10),9(11)-tetraene-3,17-diol 17-Pentanoate; 9,11-Dehydroestradiol 17-Valerate; ∆9,11-Estradiol 17-Valerate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.